REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.CN(C)C1C=CC=CC=1.Br[CH:20]([CH3:31])[C:21]([C:23]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=1)=O.Cl>CC1C=CC=CC=1C>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][C:21]([C:23]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=1)=[C:20]2[CH3:31]
|
Name
|
|
Quantity
|
0.38 mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.18 mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C1=CC=C(C=C1)OC)C
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
while being stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The strongly foaming mixture is refluxed for another 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After the solution is cooled
|
Type
|
STIRRING
|
Details
|
stirred thoroughly
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic extracts are washed twice each with 2N HCl and water
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate (MgSO4)
|
Type
|
CUSTOM
|
Details
|
For purification
|
Type
|
CUSTOM
|
Details
|
the crude product is chromatographed on silica gel 60 with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
recrystallized from 96% ethanol
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2C(=C(NC2=CC1)C1=CC=C(C=C1)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |